- Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer, World Intellectual Property Organization, , ,

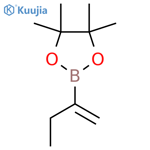

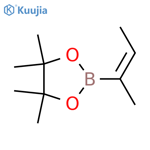

Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure](https://nl.kuujia.com/scimg/cas/91890-00-5x500.png)

91890-00-5 structure

Productnaam:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

CAS-nummer:91890-00-5

MF:C10H19BO2

MW:182.067663431168

MDL:MFCD23381515

CID:1971235

PubChem ID:13267416

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Chemische en fysische eigenschappen

Naam en identificatie

-

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

- (Z)-2-Buten-2-ylboronic acid pinacol ester

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)

- 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)

- 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane

- MFCD23381515

- EN300-7473222

- SCHEMBL8755352

- EN300-380996

- 91890-00-5

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-

- 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 91890-02-7

- 2-Buten-2-ylboronicacidpinacolester

- CS-0129371

- (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- DB-160948

- Z3245419224

-

- MDL: MFCD23381515

- Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+

- InChI-sleutel: HEZPWTQUZJEVQF-BQYQJAHWSA-N

- LACHT: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C

Berekende eigenschappen

- Exacte massa: 182.1478100g/mol

- Monoisotopische massa: 182.1478100g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 1

- Complexiteit: 215

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 1

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM328703-1g |

2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95%+ | 1g |

$1850 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1009466-100mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 95% | 100mg |

$255 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-1g |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 97% | 1g |

¥8726.45 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200011-100mg |

(Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 97% | 100mg |

¥2211.00 | 2024-04-25 | |

| abcr | AB536749-1 g |

(Z)-2-Buten-2-ylboronic acid pinacol ester; . |

91890-00-5 | 1g |

€1,002.80 | 2022-06-09 | ||

| eNovation Chemicals LLC | Y1009466-250mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 95% | 250mg |

$370 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-100mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 97% | 100mg |

1382.31CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D589007-5g |

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]- |

91890-00-5 | 95% | 5g |

$1785 | 2024-08-03 | |

| Enamine | EN300-380996-0.5g |

2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95.0% | 0.5g |

$927.0 | 2025-03-16 | |

| Enamine | EN300-380996-1.0g |

2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95.0% | 1.0g |

$966.0 | 2025-03-16 |

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ; 2 min, rt; 48 h, 50 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referentie

- Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides, Journal of the American Chemical Society, 2020, 142(26), 11506-11513

Productiemethode 3

Reactievoorwaarden

Referentie

- Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric Olefins, Journal of the American Chemical Society, 2022, 144(38), 17359-17364

Productiemethode 4

Reactievoorwaarden

1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt

Referentie

- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates, ACS Catalysis, 2021, 11(16), 10138-10147

Productiemethode 5

Reactievoorwaarden

Referentie

- Product subclass 10: vinyloxyboranes, Science of Synthesis, 2004, 6, 337-401

Productiemethode 6

Reactievoorwaarden

1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; 0 °C; 48 h, 45 °C

Referentie

- Radical-polar crossover reactions of vinylboron ate complexes, Science (Washington, 2017, 355(6328), 936-938

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Water

Referentie

- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes, Liebigs Annalen der Chemie, 1987, (11), 977-85

Productiemethode 8

Reactievoorwaarden

1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C

Referentie

- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization, Chemical Science, 2020, 11(23), 5944-5949

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

Referentie

- Preparation of heterocyclic compounds as TEAD degraders and uses thereof, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ; < 60 min, 68 °C

Referentie

- Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl Reactivity, Inorganic Chemistry, 2022, 61(27), 10477-10485

Productiemethode 11

Reactievoorwaarden

1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ; 6 h, 60 °C

Referentie

- Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst, Chemistry - A European Journal, 2017, 23(46), 10997-11000

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water ; rt

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water ; rt

Referentie

- Preparation of heterocycles as TEAD inhibitors and uses thereof, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; rt → 45 °C; 48 h, 45 °C

Referentie

- Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters, Journal of the American Chemical Society, 2013, 135(14), 5316-5319

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials

- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2,3-Dimethylbutane-2,3-diol

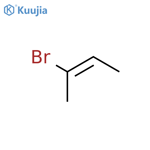

- 2-Butene, 2-bromo-,(2E)- (9CI)

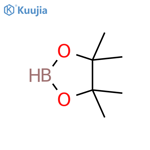

- Pinacolborane

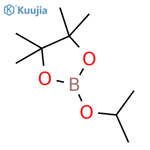

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1,3,2-Benzodioxaborole, 2-[(1Z)-1-methyl-1-propenyl]-

- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Gerelateerde literatuur

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-) Gerelateerde producten

- 1779347-39-5(2-amino-3-(1-methylpiperidin-3-yl)propanamide)

- 862659-10-7(1-4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-ylpiperidine-4-carboxylic acid)

- 1105229-46-6(2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)acetamide)

- 1804877-18-6(2-Fluoro-5-hydroxyisonicotinonitrile)

- 1803588-36-4(N-(2,2-Difluoroethyl)pyridin-4-amine hydrochloride)

- 79172-99-9(Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride)

- 2580221-26-5(2,3,5-trichloro-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoic acid)

- 1805220-64-7(6-Bromo-2-methyl-3-nitrobenzyl alcohol)

- 2228540-50-7(O-{1-(3,5-difluoropyridin-4-yl)cyclopropylmethyl}hydroxylamine)

- 1805362-68-8(4-Chloro-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

Zuiverheid:99%

Hoeveelheid:1g

Prijs ($):1082.0